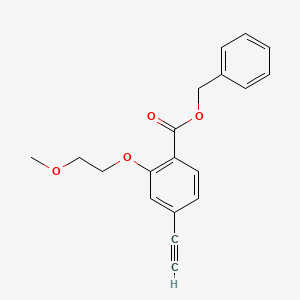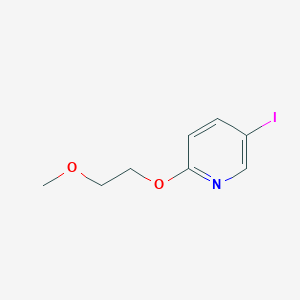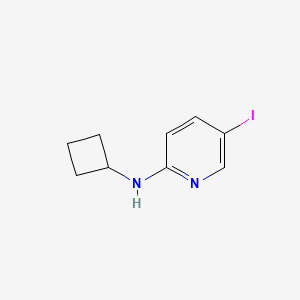
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with azidopropoxy, bromo, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-(trifluoromethyl)phenol.
Formation of Azidopropoxy Group: The phenol is reacted with 3-chloropropyl azide in the presence of a base such as potassium carbonate to form the azidopropoxy group.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place due to the presence of azide groups, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The bromo group can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Reduction Reactions: Lithium aluminum hydride or hydrogenation catalysts can be used for reducing the azido group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidizing the bromo group.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction of the azido group.
Alcohols/Ketones: Formed from oxidation of the bromo group.
Aplicaciones Científicas De Investigación
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active triazoles.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For example:
Cycloaddition Reactions: The azido group reacts with alkynes to form triazoles through a concerted mechanism facilitated by copper(I) catalysts.
Reduction Reactions: The azido group is reduced to an amine through a stepwise mechanism involving the transfer of electrons and protons.
Oxidation Reactions: The bromo group is oxidized through a mechanism involving the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparación Con Compuestos Similares
1-(3-Azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene can be compared with other similar compounds:
1-(3-Azidopropoxy)-3-chloro-5-(trifluoromethyl)benzene: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and applications.
1-(3-Azidopropoxy)-3-bromo-5-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and stability.
1-(3-Azidopropoxy)-3-bromo-5-(methyl)benzene:
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in different fields of research.
Propiedades
IUPAC Name |
1-(3-azidopropoxy)-3-bromo-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N3O/c11-8-4-7(10(12,13)14)5-9(6-8)18-3-1-2-16-17-15/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJIEWOIDQQNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCCN=[N+]=[N-])Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Methoxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8213981.png)
